4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol
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Overview
Description
4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol is an organic compound with a complex structure that includes a methyl group, a nitrophenyl group, and an ethenesulfonyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. This intermediate is then subjected to a sulfonylation reaction with ethenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and nitrophenyl derivatives.
Scientific Research Applications
4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol involves its interaction with specific molecular targets and pathways. For example, the nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The sulfonyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-nitrophenyl isothiocyanate
- 4-Methyl-2-nitrophenyl isocyanate
- 4-Methyl-2-nitrophenol
Uniqueness
4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol is unique due to the presence of both the ethenesulfonyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for specialized applications.
Properties
CAS No. |
82635-25-4 |
---|---|
Molecular Formula |
C15H13NO5S |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
4-methyl-2-[2-(4-nitrophenyl)ethenylsulfonyl]phenol |
InChI |
InChI=1S/C15H13NO5S/c1-11-2-7-14(17)15(10-11)22(20,21)9-8-12-3-5-13(6-4-12)16(18)19/h2-10,17H,1H3 |
InChI Key |
OZMAGMUPNUGBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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